molecular formula C9H14BrN3 B2698296 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine CAS No. 2470439-66-6

4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2698296
CAS No.: 2470439-66-6
M. Wt: 244.136
InChI Key: CEUUYODXWAUPLJ-UHFFFAOYSA-N
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Description

4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and environmental applications This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromination of the pyrazole ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Addition of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Incorporation of the Propan-2-yl Group: The final step involves the alkylation of the pyrazole ring with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or cyanide derivatives.

Scientific Research Applications

4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.

    Interact with Receptors: It can bind to cellular receptors, triggering a cascade of intracellular signaling pathways.

    Modulate Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-cyclopropyl-2-methylpyrazol-3-amine: Similar structure but with a methyl group instead of a propan-2-yl group.

    4-Bromo-5-cyclopropyl-2-ethylpyrazol-3-amine: Similar structure but with an ethyl group instead of a propan-2-yl group.

    4-Bromo-5-cyclopropyl-2-isopropylpyrazol-3-amine: Similar structure but with an isopropyl group instead of a propan-2-yl group.

Uniqueness

4-bromo-3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-bromo-5-cyclopropyl-2-propan-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c1-5(2)13-9(11)7(10)8(12-13)6-3-4-6/h5-6H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUUYODXWAUPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C(=N1)C2CC2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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